Cas no 78080-34-9 (N-Butyl 4-Bromobenzamide)

N-Butyl 4-Bromobenzamide is a brominated aromatic amide compound with the molecular formula C11H14BrNO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the bromine substituent at the para position enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. Its n-butyl group improves solubility in organic solvents, aiding in reaction handling and purification. The compound is characterized by high purity and stability, making it suitable for research and industrial applications requiring precise functionalization of aromatic systems.
N-Butyl 4-Bromobenzamide structure
N-Butyl 4-Bromobenzamide structure
Product Name:N-Butyl 4-Bromobenzamide
CAS No:78080-34-9
MF:C11H14BrNO
MW:256.138962268829
MDL:MFCD00456169
CID:551466
PubChem ID:5166002
Update Time:2025-10-19

N-Butyl 4-Bromobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-butylbenzamide
    • Benzamide,4-bromo-N-butyl-
    • N-Butyl 4-Bromobenzamide
    • 4-Brom-benzoesaeure-butylamid
    • 4-bromo-N-butyl-benzamide
    • Benzamide,4-bromo-N-butyl
    • A865095
    • MFCD00456169
    • n-butyl-4-bromobenzamide
    • BS-24336
    • DTXSID40409078
    • AKOS000177472
    • CS-0212189
    • 78080-34-9
    • 4-Bromo-N-n-butylbenzamide
    • SCHEMBL4768144
    • MDL: MFCD00456169
    • Inchi: 1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)
    • InChI Key: QSUXNVNNPIUCAH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NCCCC)=O

Computed Properties

  • Exact Mass: 255.02600
  • Monoisotopic Mass: 255.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 364.2±25.0 °C at 760 mmHg
  • Flash Point: 174.1±23.2 °C
  • Refractive Index: 1.541
  • PSA: 29.10000
  • LogP: 3.36990
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Butyl 4-Bromobenzamide Security Information

N-Butyl 4-Bromobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Butyl 4-Bromobenzamide Production Method

N-Butyl 4-Bromobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:78080-34-9)N-Butyl 4-Bromobenzamide
Order Number:A865095
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:52
Price ($):222.0
Email:sales@amadischem.com

Additional information on N-Butyl 4-Bromobenzamide

N-Butyl 4-Bromobenzamide (CAS No. 78080-34-9): A Comprehensive Overview

N-Butyl 4-Bromobenzamide, identified by its Chemical Abstracts Service number CAS No. 78080-34-9, is a significant compound in the realm of pharmaceutical and chemical research. This amide derivative of 4-bromobenzoyl chloride has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structure of N-Butyl 4-Bromobenzamide consists of a benzene ring substituted with a bromine atom at the fourth position and an amide group linked to a butyl chain. This configuration imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, N-Butyl 4-Bromobenzamide has been explored in the development of novel therapeutic agents. Its amide functionality serves as a hinge point for designing molecules that interact with biological targets. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The bromine substituent provides a handle for introducing additional groups, enabling the creation of libraries of compounds for high-throughput screening.

One of the most compelling applications of N-Butyl 4-Bromobenzamide lies in its role as a precursor in medicinal chemistry. The benzamide core is a common motif in bioactive molecules, and modifications at the 4-position can fine-tune pharmacological activity. Studies have demonstrated that substituents at this position can influence binding affinity and metabolic stability, making it crucial for optimizing drug candidates.

The synthesis of N-Butyl 4-Bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with butylamine under controlled conditions. This straightforward approach highlights its accessibility and suitability for large-scale production. However, optimizing reaction conditions to maximize yield and purity remains an area of active investigation.

Recent advancements in computational chemistry have also shed light on the structural features of N-Butyl 4-Bromobenzamide that contribute to its reactivity and function. Molecular modeling studies suggest that the butyl group enhances solubility, facilitating interactions with biological targets, while the bromine atom promotes electrophilic aromatic substitution reactions. These insights are guiding efforts to design more effective derivatives.

In conclusion, N-Butyl 4-Bromobenzamide (CAS No. 78080-34-9) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features enable diverse applications, from building blocks for drug discovery to intermediates in complex organic transformations. As research continues to uncover new possibilities, this compound is poised to remain a cornerstone in the development of innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:78080-34-9)N-Butyl 4-Bromobenzamide
A865095
Purity:99%
Quantity:5g
Price ($):222.0
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